1-Benzyl-4-oxopiperidine-2-carboxylic acid chemical properties
1-Benzyl-4-oxopiperidine-2-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-4-oxopiperidine-2-carboxylic acid
Executive Summary
1-Benzyl-4-oxopiperidine-2-carboxylic acid is a heterocyclic organic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry and drug development. Its molecular architecture is distinguished by four key features: a tertiary amine integrated within the piperidine ring, an N-benzyl protecting group, a ketone at the 4-position, and a carboxylic acid at the 2-position, which introduces a chiral center. This unique combination of functional groups makes it a highly versatile scaffold for chemical modification and a valuable building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, including a plausible synthetic route, detailed spectroscopic characterization, an analysis of its chemical reactivity, and its potential applications in the field of drug discovery.
Introduction to the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and natural products.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor binding. The incorporation of functional groups, such as ketones and carboxylic acids, onto the piperidine core creates strategic points for diversification, enabling the synthesis of libraries of compounds for screening and lead optimization.[1][2] 1-Benzyl-4-oxopiperidine-2-carboxylic acid embodies this principle, offering multiple handles for chemical elaboration.
Physicochemical and Structural Properties
The core attributes of 1-Benzyl-4-oxopiperidine-2-carboxylic acid are derived from its molecular formula, C₁₃H₁₅NO₃, and molecular weight of 233.26 g/mol .[3] The presence of both a carboxylic acid (acidic) and a tertiary amine (basic) makes it an amphoteric compound. The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. The stereocenter at the C2 position means the compound can exist as a pair of enantiomers, (R)- and (S)-1-benzyl-4-oxopiperidine-2-carboxylic acid.
| Property | Value | Source |
| CAS Number | 1218093-72-1 | [3] |
| Molecular Formula | C₁₃H₁₅NO₃ | [3] |
| Molecular Weight | 233.26 g/mol | [3] |
| IUPAC Name | 1-benzyl-4-oxopiperidine-2-carboxylic acid | |
| SMILES | C1=CC=C(C=C1)CN2CCC(=O)CC2C(=O)O | [3] |
| Topological Polar Surface Area | 57.61 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Synthesis and Elucidation
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: Proposed Synthesis
Step 1: Reductive Amination to form Diethyl 2-(benzylamino)pentanedioate
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Rationale: This step efficiently installs the N-benzyl group, which serves as a common protecting group for secondary amines and is a key feature of the target molecule.[6]
-
Dissolve diethyl 2-aminopentanedioate (1.0 eq) in dichloromethane (DCM).
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Add benzaldehyde (1.1 eq) and stir for 30 minutes at room temperature to form the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise and stir the reaction mixture overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the product.
Step 2: Intramolecular Dieckmann Condensation
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Rationale: The Dieckmann condensation is a classic and reliable method for forming five- or six-membered cyclic β-keto esters from diesters, making it ideal for constructing the 4-oxopiperidine core.[5]
-
Prepare a solution of sodium ethoxide (NaOEt) (1.2 eq) in anhydrous toluene.
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Add a solution of diethyl 2-(benzylamino)pentanedioate (1.0 eq) in toluene dropwise to the NaOEt solution at reflux.
-
Maintain reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude ethyl 1-benzyl-4-oxopiperidine-2-carboxylate can be purified by chromatography.
Step 3: Saponification to the Carboxylic Acid
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Rationale: Basic hydrolysis (saponification) of the ethyl ester is a standard procedure to yield the final carboxylic acid. Subsequent acidification protonates the carboxylate salt.[6]
-
Dissolve the crude ester from the previous step in a mixture of ethanol and water.
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Add sodium hydroxide (2.0 eq) and stir at room temperature or gentle heat until hydrolysis is complete.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with cold 1M HCl.
-
The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent, dry, and concentrate to yield 1-benzyl-4-oxopiperidine-2-carboxylic acid.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation. The following data are predicted based on the known spectral properties of its constituent functional groups.[7][8][9][10]
| Technique | Expected Observations |
| IR Spectroscopy (cm⁻¹) | ~3300-2500: O-H stretch (carboxylic acid), very broad.[10]~3030, 2950: Aromatic and Aliphatic C-H stretch.~1715: C=O stretch (ketone).~1710: C=O stretch (carboxylic acid dimer), likely overlapping with ketone C=O.[7]~1600, 1495, 1450: Aromatic C=C stretches.~1320-1210: C-O stretch (carboxylic acid).[10] |
| ¹H NMR (ppm) | ~10-12: 1H, broad singlet (COOH).~7.2-7.4: 5H, multiplet (aromatic protons of benzyl group).~3.5-3.8: 2H, singlet or AB quartet (benzylic CH₂).~2.5-3.5: Protons on the piperidine ring, complex multiplets. Protons alpha to the carbonyl and nitrogen will be the most downfield. |
| ¹³C NMR (ppm) | ~208: C=O (ketone).~175: C=O (carboxylic acid).[9]~138: Quaternary aromatic carbon.~127-129: Aromatic CH carbons.~60-65: Benzylic CH₂.~40-60: Piperidine ring carbons. |
| Mass Spectrometry (m/z) | 233: Molecular ion (M⁺).188: [M-COOH]⁺, loss of the carboxyl group.91: Tropylium ion [C₇H₇]⁺, characteristic of a benzyl group (often the base peak). |
Chemical Reactivity and Derivatization
The molecule's rich functionality allows for a wide range of chemical transformations, making it a versatile synthetic intermediate.
Caption: Reactivity map illustrating key derivatization pathways.
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Carboxylic Acid Moiety: This group is a prime site for modification.
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Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.
-
Amide Coupling: Standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) can be used to form amides with primary or secondary amines, a key reaction in building larger, more complex molecules.[11]
-
-
Ketone Moiety: The C4-keto group is amenable to various nucleophilic additions and reductions.
-
Reduction: Selective reduction with sodium borohydride (NaBH₄) will convert the ketone to a secondary alcohol, yielding a 4-hydroxy derivative.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride creates a 4-amino substituted piperidine, a common motif in pharmacologically active compounds.
-
-
Tertiary Amine/N-Benzyl Group:
-
N-Debenzylation: The benzyl group can be removed via catalytic hydrogenolysis (H₂ gas with a palladium-on-carbon catalyst). This deprotection unmasks the secondary amine, which can then be functionalized with different alkyl or aryl groups, providing a route to diverse analogues.
-
Applications in Medicinal Chemistry and Drug Discovery
The 1-benzyl-4-oxopiperidine-2-carboxylic acid scaffold is a valuable starting point for the development of novel therapeutics. Its structural features are relevant to several target classes.
-
Scaffold for Lead Optimization: The multiple reaction sites allow for systematic modification of the molecule's steric and electronic properties. This "scaffold-based" approach is central to modern drug discovery, enabling the exploration of structure-activity relationships (SAR).
-
Enzyme Inhibitors: Carboxylic acids are known to interact with metal ions (like zinc) in the active sites of many enzymes. Therefore, derivatives of this molecule could be explored as inhibitors of metalloenzymes, such as histone deacetylases (HDACs).[11]
-
GPCR Ligands: The piperidine core is a common feature in ligands for G-protein coupled receptors (GPCRs), including dopamine and opioid receptors.[12] The functional groups on this scaffold can be modified to tune binding affinity and selectivity for specific receptor subtypes.
-
Peptidomimetics: As an unnatural amino acid, its Fmoc-protected analogue can be incorporated into peptides to introduce conformational constraints or novel side chains, which can enhance stability and biological activity.[13]
Conclusion
1-Benzyl-4-oxopiperidine-2-carboxylic acid is a strategically important chemical entity characterized by a confluence of reactive functional groups on a conformationally defined piperidine scaffold. Its value lies not as an end-product but as a sophisticated building block for creating diverse and complex molecules. Through targeted reactions at its carboxylic acid, ketone, and nitrogen centers, researchers can generate extensive libraries of novel compounds for screening against a wide array of biological targets, underscoring its potential to accelerate the discovery of new therapeutic agents.
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